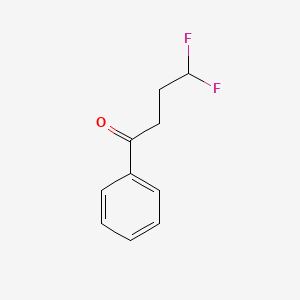
4,4-Difluoro-1-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluoro-1-phenylbutan-1-one: is an organic compound with the molecular formula C10H8F2O2. It is a fluorinated β-diketone, which means it contains two fluorine atoms and a diketone functional group.
準備方法
Synthetic Routes and Reaction Conditions: 4,4-Difluoro-1-phenylbutan-1-one can be synthesized by reacting acetophenone with methyl-difluoroacetate. The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the acetophenone, followed by the addition of methyl-difluoroacetate to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: 4,4-Difluoro-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone group to alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Compounds with substituted functional groups.
科学的研究の応用
Chemistry: 4,4-Difluoro-1-phenylbutan-1-one is used as a ligand to form metal complexes, which are valuable in catalysis and material science .
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and protein-ligand binding, as fluorine atoms can act as probes in biological systems .
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development due to their unique pharmacokinetic properties .
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties .
作用機序
The mechanism of action of 4,4-Difluoro-1-phenylbutan-1-one involves its interaction with molecular targets through its fluorinated and diketone functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the diketone group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
- 4,4-Difluoro-1-phenyl-1,3-butanedione
- 4,4-Difluoro-2-phenylbutan-1-ol
- 4,4-Difluoro-4-phenylbutan-2-one
Comparison: 4,4-Difluoro-1-phenylbutan-1-one is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications in research and industry .
生物活性
4,4-Difluoro-1-phenylbutan-1-one, a fluorinated ketone, has garnered attention in various fields of chemistry and pharmacology due to its unique structural properties and biological activities. This compound is characterized by the presence of two fluorine atoms at the 4-position of the butanone structure, which influences its reactivity and interaction with biological systems.
The molecular formula of this compound is C10H8F2O with a molecular weight of approximately 196.17 g/mol. The presence of fluorine enhances lipophilicity and alters the electronic properties of the molecule, making it a candidate for various applications in medicinal chemistry.
Antimicrobial Properties
Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial activity. A study demonstrated that derivatives of this compound showed significant inhibitory effects against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes due to the lipophilic nature of the fluorinated groups .
Enzyme Inhibition
Fluorinated ketones have been studied for their potential as enzyme inhibitors. Specifically, this compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it was observed to inhibit aldose reductase, an enzyme implicated in diabetic complications, thereby suggesting a potential therapeutic application in diabetes management .
Synthesis and Biological Evaluation
A study published in the Beilstein Journal outlined the synthesis of various fluorinated ketones, including this compound. The synthesized compounds were evaluated for their biological activities, revealing promising results in terms of both antimicrobial and enzyme inhibition properties .
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | 25 | |
| This compound | Aldose Reductase Inhibitor | 15 | |
| Ethyl (E)-4,4-difluoro-3-(p-tolyl)but-2-enoate | Antimicrobial | 30 |
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The fluorine atoms enhance the compound's ability to form hydrogen bonds and alter protein conformation, leading to inhibition of enzymatic activity and disruption of cellular processes .
特性
CAS番号 |
1501890-39-6 |
|---|---|
分子式 |
C10H10F2O |
分子量 |
184.18 g/mol |
IUPAC名 |
4,4-difluoro-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10F2O/c11-10(12)7-6-9(13)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
InChIキー |
VDZXTNCQBSBFQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CCC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















